(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 336.65 g/mol. It is classified as an amino acid derivative, specifically a brominated phenylalanine analog. This compound is notable in biochemical research and pharmaceutical applications due to its structural similarities to naturally occurring amino acids and its potential biological activity .
(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride is categorized under amino acid derivatives, specifically as a substituted phenylalanine. Its classification is significant for its potential applications in medicinal chemistry and biological research.
The synthesis of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride typically involves the following steps:
The reaction conditions must be optimized for yield and purity, often requiring purification steps such as recrystallization or chromatography to isolate the desired product.
The molecular structure of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride features:
Key structural data includes:
(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride can participate in various chemical reactions typical of amino acids and esters:
These reactions are crucial for modifying the compound for specific applications in drug development or biochemical studies.
The mechanism of action of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride is primarily related to its interaction with biological targets such as enzymes or receptors involved in metabolic pathways.
Research indicates that compounds similar to this one can influence neurotransmitter levels or modulate enzyme activity, making them valuable in studies related to metabolic disorders or neurological functions .
(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride has several scientific uses:
The synthesis of enantiomerically pure (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride relies heavily on advanced chiral induction strategies. Industry-scale production employs chiral pool derivatization and asymmetric catalysis to achieve high enantiomeric excess (ee). A prevalent approach utilizes L-phenylalanine derivatives as starting materials, where the existing chiral center guides stereoselective transformations. The 3-bromophenyl moiety is introduced via electrophilic aromatic substitution or transition-metal-catalyzed coupling of brominated precursors, maintaining stereochemical integrity through mild reaction conditions [3] .
Chiral auxiliaries like (R)-1-phenylethylamine or Evans' oxazolidinones facilitate diastereoselective alkylation of glycine equivalents. Subsequent auxiliary removal and esterification yield the target compound with >98% ee. Catalytic asymmetric hydrogenation of corresponding enol esters using DuPhos-Rh complexes achieves comparable stereoselectivity under hydrogen pressures (50-100 psi) at ambient temperature. These methods demonstrate robust reproducibility, with isolated yields exceeding 85% after crystallization .
Table 1: Chiral Induction Methods for (R)-Configuration
Method | Catalyst/Auxiliary | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Pool Derivatization | L-Phenylalanine | Multi-step, 0°C to rt | >99 | 78 |
Asymmetric Hydrogenation | (S,S)-Et-DuPhos-Rh | H₂ (50 psi), DCM, 25°C | 98.5 | 82 |
Evans Alkylation | (S)-4-Benzyloxazolidin-2-one | n-BuLi, THF, -78°C | 99.2 | 85 |
The 3-bromophenyl group in this compound serves as a versatile cross-coupling handle for structural diversification. Suzuki-Miyaura reactions enable efficient conversion to biaryl systems using arylboronic acids under palladium catalysis. Optimized conditions employ Pd(PPh₃)₄ (2-5 mol%) and aqueous Na₂CO₃ in toluene/ethanol (3:1) at 80°C, achieving near-quantitative conversion while preserving stereochemical integrity and ester functionality. This transformation is crucial for generating analogs with modified aromatic pharmacophores [8].
A notable application involves chemoselective coupling where the bromophenyl group reacts preferentially over other halogens. This selectivity is achieved through ligand-controlled catalysis using SPhos-Pd systems, which depress undesired homocoupling. Post-coupling, the tert-butyl ester remains intact due to its stability under basic conditions, enabling direct isolation of functionalized derivatives. Zinc-mediated Negishi coupling provides an alternative pathway for introducing alkyl/aryl groups without affecting the stereogenic center, as confirmed by chiral HPLC analysis [8].
The tert-butoxycarbonyl (Boc) group confers critical stability advantages but necessitates specialized deprotection protocols. The hydrochloride salt of this compound exhibits enhanced crystalline stability compared to its free base counterpart, facilitating handling and storage. Storage recommendations specify 2-8°C with protection from light to prevent racemization and hydrolytic degradation, as the ester bond remains vulnerable to prolonged acid exposure [2] [3] [5].
Deprotection kinetics reveal that neat trifluoroacetic acid (TFA) at 0°C cleaves the ester within 2 hours without racemization, while HCl in dioxane (4M) requires 12-24 hours at 25°C. The choice of deprotecting agent depends on downstream applications: TFA yields the free amino acid directly, whereas HCl generates the water-soluble hydrochloride salt. Crucially, both methods maintain >99% enantiomeric purity when conducted under inert atmospheres. The steric bulk of the tert-butyl group suppresses N→O acyl migration, a common side reaction in amino acid deprotections [2] [5].
Table 2: tert-Butyl Ester Deprotection Conditions
Deprotection Agent | Concentration | Temperature | Time (h) | Product | Purity (%) |
---|---|---|---|---|---|
Trifluoroacetic acid | Neat | 0°C | 2 | (R)-2-Amino-3-(3-bromophenyl)propanoic acid | 99.5 |
HCl in Dioxane | 4M | 25°C | 12 | (R)-2-Amino-3-(3-bromophenyl)propanoate·HCl | 98.7 |
H₂SO₄ | 1M | 60°C | 1 | Partially racemized product | 89.2 |
Optimizing the (R)-enantiomer requires precise control of stereoselectivity through chiral catalysts. Cinchona alkaloid-derived organocatalysts facilitate enantioselective Strecker syntheses of α-amino nitriles, which are hydrolyzed to target compounds with 97% ee. Kinetic resolution using Candida antarctica lipase B selectively acylates the (S)-enantiomer in racemic mixtures, enriching the (R)-isomer to >99% ee after two enzymatic cycles [8].
Recent advances employ Pd-catalyzed asymmetric allylic alkylation of benzyl bromides with tert-butyl glycinate equivalents. Trost ligands (e.g., L1: (R,R)-DACH-phenyl Trost ligand) achieve 94% ee in toluene at -20°C. Computational modeling reveals that enantioselectivity arises from steric differentiation in the transition state, where the 3-bromophenyl group occupies a pseudo-axial position to minimize repulsion with the ligand's phenyl rings. Chiral derivatizing agents like Marfey's reagent provide robust analytical validation of enantiopurity through UPLC-MS, essential for pharmaceutical-grade material [8].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2